molecular formula C21H22O10 B1157591 Isohemiphloin CAS No. 3682-02-8

Isohemiphloin

Cat. No.: B1157591
CAS No.: 3682-02-8
M. Wt: 434.4 g/mol
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Isohemiphloin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction of this compound can lead to the formation of reduced flavonoid derivatives.

    Substitution: this compound can undergo substitution reactions, where functional groups on the flavonoid core are replaced with other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Isohemiphloin has several scientific research applications, including:

Mechanism of Action

The mechanism of action of isohemiphloin involves its interaction with various molecular targets and pathways. This compound exerts its effects by modulating the activity of enzymes and receptors involved in oxidative stress, inflammation, and microbial growth . The specific molecular targets and pathways involved depend on the biological activity being studied.

Biological Activity

Isohemiphloin is a flavonoid compound primarily derived from the leaves of the Saga plant. Recent research has highlighted its significant biological activities, including anti-inflammatory, antioxidant, and potential antipyretic effects. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, supported by data tables and case studies.

This compound is characterized as a C-glycoside flavonoid. Its molecular structure includes hydroxyl groups that contribute to its biological activities. The compound's configuration has been confirmed through NMR spectroscopy, indicating its potential as a bioactive agent in medicinal chemistry .

Biological Activities

This compound exhibits a range of biological activities that have been documented in various studies:

  • Antioxidant Activity : this compound demonstrates potent antioxidant properties, which are crucial for mitigating oxidative stress in cells. This activity is often measured using assays such as DPPH and ABTS, showing significant free radical scavenging capabilities .
  • Anti-inflammatory Effects : Molecular docking studies revealed that this compound interacts favorably with cyclooxygenase-2 (COX-2) and interleukin-1 (IL-1) receptors, suggesting its potential as an anti-inflammatory agent. The binding energy for this compound at the COX-2 receptor was recorded at -7.08 kcal/mol, indicating strong interaction .
  • Antipyretic Potential : The compound has been identified as a promising candidate for antipyretic drug development due to its effective binding to COX-2 and IL-1 receptors, outperforming traditional antipyretics like paracetamol in binding efficiency .

Study 1: Molecular Docking Analysis

A study conducted on several flavonoid compounds from Saga leaves utilized molecular docking to assess their interactions with COX-2 and IL-1 receptors. This compound exhibited the most favorable Gibbs free energy among the tested compounds, supporting its potential therapeutic applications .

CompoundReceptorBinding Energy (kcal/mol)Ki (μM)
This compoundCOX-2-7.086.45
CirsimaritinIL-1-7.781.98
ParacetamolCOX-2-5.20154.84

Study 2: Antioxidant Capacity Assessment

In vitro assays demonstrated that this compound possesses significant antioxidant capacity, with results indicating high total phenolic content (TPC) and total flavonoid content (TFC). These properties are essential for its role in protecting cells from oxidative damage .

Pharmacokinetics and Safety Profile

This compound has shown a favorable pharmacokinetic profile in preliminary studies, adhering to four of the five Lipinski rules for drug-likeness. Toxicity assessments suggest that this compound is non-toxic at therapeutic doses, making it a viable candidate for further drug development .

Properties

IUPAC Name

(2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O10/c22-7-14-17(27)18(28)19(29)21(31-14)16-11(25)5-10(24)15-12(26)6-13(30-20(15)16)8-1-3-9(23)4-2-8/h1-5,13-14,17-19,21-25,27-29H,6-7H2/t13-,14+,17+,18-,19+,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPQWOQSQAVBHEV-VHLXACGYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C(C(=CC(=C2C1=O)O)O)C3C(C(C(C(O3)CO)O)O)O)C4=CC=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](OC2=C(C(=CC(=C2C1=O)O)O)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4=CC=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001347247
Record name Isohemiphloin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3682-02-8
Record name Isohemiphloin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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